molecular formula C8H11FN2 B12971524 (2-Fluoro-3-methylbenzyl)hydrazine

(2-Fluoro-3-methylbenzyl)hydrazine

Cat. No.: B12971524
M. Wt: 154.18 g/mol
InChI Key: MDCAFRWSLIFABE-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzylhydrazine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methylbenzyl)hydrazine typically involves the reaction of (2-Fluoro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrateThis compound+HCl\text{(2-Fluoro-3-methylbenzyl)chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} (2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Azides or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzylhydrazine derivatives.

Scientific Research Applications

(2-Fluoro-3-methylbenzyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylbenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydrazine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-3-methylphenyl)hydrazine
  • (2-Fluoro-4-methylbenzyl)hydrazine
  • (3-Fluoro-2-methylbenzyl)hydrazine

Uniqueness

(2-Fluoro-3-methylbenzyl)hydrazine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(2-fluoro-3-methylphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3

InChI Key

MDCAFRWSLIFABE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNN)F

Origin of Product

United States

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